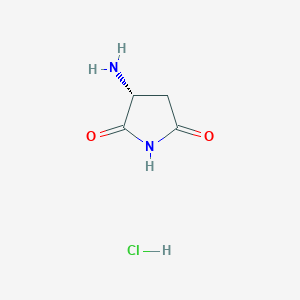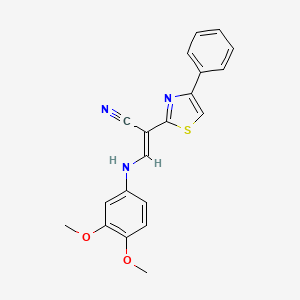
(3R)-3-Aminopyrrolidine-2,5-dione hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving “(3R)-3-Aminopyrrolidine-2,5-dione hcl” would depend on its molecular structure and the conditions under which it is reacted. Without specific information on this compound, it’s challenging to provide a detailed chemical reactions analysis .Wissenschaftliche Forschungsanwendungen
Multicomponent Synthesis
(Adib, Ansari, & Bijanzadeh, 2011) discussed the multicomponent synthesis of N-aminopyrrolidine-2,5-diones, highlighting an addition reaction under mild conditions in aqueous THF, resulting in diastereoselective synthesis with good to excellent yields.
Stereocontrolled Synthesis
(Farran, Toupet, Martínez, & Dewynter, 2007) explored the stereocontrolled synthesis of 3-aminopyrrolidine-2,4-diones, potentially leading to original statines. This synthesis involved transannular rearrangement and selective reduction processes.
Antimicrobial Activity and Quantum Chemical Investigation
(Cvetković et al., 2019) synthesized novel succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, showing promising in vitro antifungal activities against several fungi, with significant inhibitory activities for some derivatives.
Carbonic Anhydrase Inhibition
(Arslan et al., 2015) investigated the inhibition of human carbonic anhydrase isozymes with 3,4-dihydroxypyrrolidine-2,5-dione derivatives, finding competitive inhibition and potential leads for enzyme inhibitors.
Preparation and Use in RhII-Catalyzed Reactions
(Dar'in et al., 2020) presented the use of 1-aryl-3-arylidenepyrrolidine-2,5-diones in high-yielding diazo-transfer reactions and subsequent RhII-catalyzed insertion reactions, targeting novel, medically significant Michael acceptors.
Synthesis of Derivatives from β-Cyanocarboxylic Acids
(Zanatta et al., 2012) described the synthesis of 3-ethoxypyrrolidine-2,5-diones and cis-2,3,3a,6a-tetrahydrofuro(2,3-c)pyrrole-4,6(5H)-diones from β-cyanocarboxylic acids, highlighting a simple and efficient method.
Antibiotic Activity Enhancement
(Whalen et al., 2015) explored the use of 3,4-dibromopyrrole-2,5-dione isolated from Pseudoalteromonas sp. as an efflux pump inhibitor, enhancing antibiotic activity against multidrug-resistant bacteria.
Analogue Synthesis for Aromatase Inhibition
(Daly et al., 1986) synthesized (aminophenyl)pyrrolidine-2,5-diones analogues of aminoglutethimide, evaluating their inhibitory activity towards human placental aromatase, indicating potential as selective inhibitors.
Antitumor Properties
(Shchekotikhin et al., 2016) reported the synthesis of anthra[2,3-b]furan-3-carboxamides, some derivatives of which showed high antiproliferative potency against various tumor cell lines, demonstrating potential as antitumor agents.
Nuclear Magnetic Resonance and X-ray Crystallography Studies
(Nolte, Steyn, & Wessels, 1980) conducted structural investigations of bioactive 3-acylpyrrolidine-2,4-diones using nuclear magnetic resonance spectroscopy and X-ray crystallography, leading to revised structures of natural products containing the unit.
Synthesis of Antioxidant N-Aminomethyl Derivatives
(Hakobyan et al., 2020) studied the synthesis of N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants, examining their antioxidant activity and impact on blood coagulation parameters.
Practical Resolution via Diastereomeric Salt Formation
(Sakurai, Yuzawa, & Sakai, 2008) investigated the practical resolution of 3-aminopyrrolidine through diastereomeric salt formation, optimizing conditions for industrial-scale production of enantiopure derivatives.
Melting Reaction Synthesis
(Fei, 2011) demonstrated the synthesis of 1-benzyl-3-hydroxypyrrolidine-2,5-dione via a melting reaction, establishing optimal conditions for yield efficiency.
Synthesis of 3-Acyltetramic Acids
(Schobert & Jagusch, 2005) described the synthesis of 3-acyltetramic acids from α-aminoesters, streamlining the process with immobilized, polystyrene-bound ylide for the removal of by-products.
Inhibitors of Oestrone Sulphatase
(Hassanzadeh, Smith, & Nicholls, 2006) synthesized dialkyl 3-phenylpyrrolidine-2, 5-diones derivatives, evaluating their potential as inhibitors of the steroid sulphatase enzyme.
Tosylation and Mechanism Study
(Yan et al., 2018) focused on the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide through tosylation, studying the reaction mechanism using density functional theory (DFT).
Protection Against Excitotoxic Neuronal Death
(Battaglia et al., 1998) investigated the neuroprotective effects of aminopyrrolidine-2R,4R-dicarboxylated against excitotoxic neuronal degeneration, suggesting potential for neuroprotective drugs.
Isolation from Aspergillus terreus
(Garson, Jenkins, Staunton, & Chaloner, 1986) isolated a series of piperazine-2,5-diones with hydroxamic acid residues from Aspergillus terreus, contributing to the understanding of natural product chemistry.
Eigenschaften
IUPAC Name |
(3R)-3-aminopyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2.ClH/c5-2-1-3(7)6-4(2)8;/h2H,1,5H2,(H,6,7,8);1H/t2-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHCBUSTHUTKRU-HSHFZTNMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)NC1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2476392.png)
![2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2476396.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2476399.png)
![(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2476401.png)
![(6-Chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2476402.png)
![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2476403.png)


![1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B2476409.png)
![4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2476411.png)
![1-(1,3-benzodioxol-5-yl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2476412.png)

